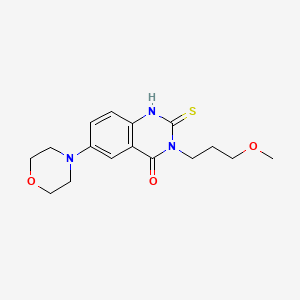

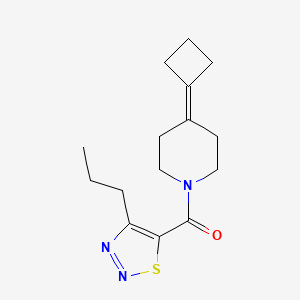

![molecular formula C19H15ClN2OS2 B2491484 2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-86-5](/img/structure/B2491484.png)

2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to the compound of interest involves multiple steps, including reactions such as the aza-Wittig reaction. For instance, the synthesis of 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones involves phosphoranylideneamino derivatives reacting with 4-chlorophenyl isocyanate to give carbodiimide derivatives. These are further treated with amines or phenols in the presence of catalytic amounts of EtONa or K2CO3 to yield the final products (Liu, He, & Ding, 2007).

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed through various analytical techniques, including X-ray analysis. For example, the structure of 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-one was confirmed by X-ray analysis, highlighting the precision in understanding the spatial arrangement of atoms within the molecule (Liu, He, & Ding, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A series of 2-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivatives, including those similar to the target compound, were synthesized to explore their potential in various scientific applications. The structural confirmation of these compounds, including their synthesis via aza-Wittig reaction and characterization by X-ray analysis, provides foundational knowledge for their potential utility in medicinal chemistry and materials science (Liu, He, & Ding, 2007).

Pharmacological Potential

The exploration of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines has shown significant promise in the evaluation of their physicochemical properties and potential biological activities. The structural modifications, particularly the position of the sulfur atom, have profound effects on their electronic spectra and biological activity profiles, indicating their potential in drug development and pharmacological research (Zadorozhny, Turov, & Kovtunenko, 2010).

Antimicrobial Activities

The synthesis of novel thiazolo[2,3-b]dihydropyrimidinone derivatives possessing 4-methylthiophenyl moiety and their subsequent evaluation for antibacterial and antifungal activities highlight the chemical's utility in developing new antimicrobial agents. These compounds exhibited moderate to excellent growth inhibition of bacteria and fungi, underscoring their potential in addressing emerging microbial resistance (Ashok, Holla, & Kumari, 2007).

Dual Enzyme Inhibition

Compounds based on the thieno[2,3-d]pyrimidine scaffold, including variations of the target compound, have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These studies reveal the chemical's capacity to serve as a lead compound in the development of new antitumor agents, demonstrating significant inhibitory activity against both enzymes and offering insights into their binding modes (Gangjee, Qiu, Li, & Kisliuk, 2008).

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2OS2/c20-14-6-8-15(9-7-14)22-18(23)17-16(10-11-24-17)21-19(22)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFKNIGBZLJYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)

![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)

![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)